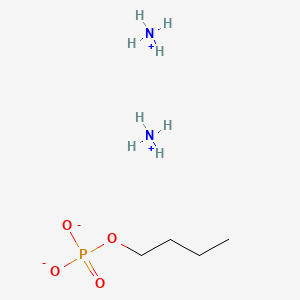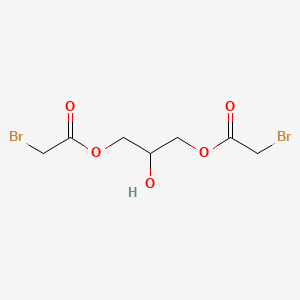
Isotridecyl hydrogen phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl hydrogen phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isotridecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with isotridecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+Isotridecyl alcohol→Isotridecyl hydrogen phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Isotridecyl hydrogen phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phthalate esters.
Scientific Research Applications
Isotridecyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which isotridecyl hydrogen phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into the polymer matrix, increasing the flexibility and reducing the brittleness of the material. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions.
Molecular Targets and Pathways:
Hormone Receptors: this compound can bind to estrogen and androgen receptors, potentially disrupting endocrine functions.
Cellular Membranes: It can integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
- Diethyl phthalate: Used in cosmetics and personal care products.
- Dibutyl phthalate: Used in adhesives and sealants.
- Diisodecyl phthalate: Used in the production of flexible plastics and resins.
Properties
CAS No. |
93843-14-2 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(11-methyldodecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C21H32O4/c1-17(2)13-9-7-5-3-4-6-8-12-16-25-21(24)19-15-11-10-14-18(19)20(22)23/h10-11,14-15,17H,3-9,12-13,16H2,1-2H3,(H,22,23) |
InChI Key |
IFNWFYYVXOVTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


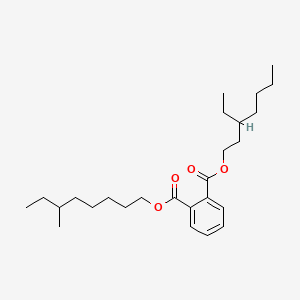
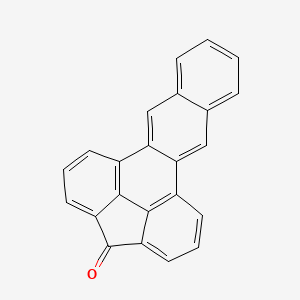
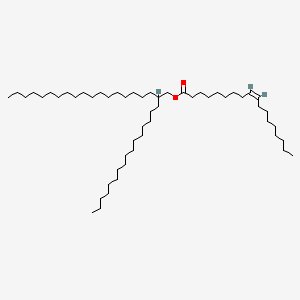

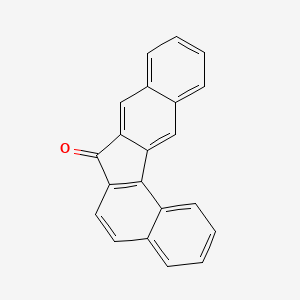
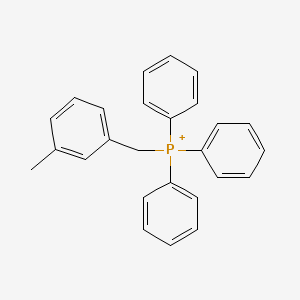



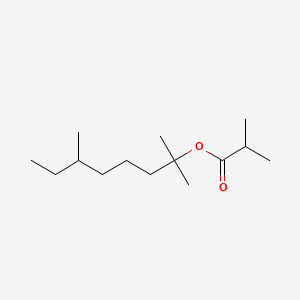
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
